An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate (CAS: 500579-61-3)
An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate (CAS: 500579-61-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-4-methylbenzoate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including a fluorine atom and a methyl group on the benzene ring, make it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[3] The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making this compound of particular interest in drug discovery and development.[4] This guide provides a comprehensive overview of the technical data and experimental protocols related to Ethyl 2-fluoro-4-methylbenzoate.
Physicochemical Properties
Ethyl 2-fluoro-4-methylbenzoate is typically a colorless to pale yellow liquid.[2] It is soluble in common organic solvents but has limited solubility in water.[3]
| Property | Value | Source |
| CAS Number | 500579-61-3 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |
| Molecular Weight | 182.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.108 g/cm³ | [1] |
| Purity | Min. 95% | [2] |
| SMILES | CCOC(=O)c1ccc(C)cc1F | [2][3] |
| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | [2][3] |
| InChIKey | ZWWVHEVIVRTABT-UHFFFAOYSA-N | [2] |
Synthesis
The primary route for the synthesis of Ethyl 2-fluoro-4-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.
Synthesis of the Precursor: 2-fluoro-4-methylbenzoic acid
A common method for the synthesis of 2-fluoro-4-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, followed by hydrolysis.[5]
Experimental Protocol:
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Friedel-Crafts Acylation: m-Fluorotoluene and a trihaloacetyl chloride are reacted in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride. This reaction yields a mixture of ortho- and para-acylated isomers.[5]
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Hydrolysis: The resulting keto-isomers are then hydrolyzed under alkaline conditions.[5]
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Acidification and Purification: Acidification of the reaction mixture precipitates the isomeric acids, 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. The desired 2-fluoro-4-methylbenzoic acid can be separated and purified from the isomeric mixture by recrystallization.[5]
Caption: Synthesis of 2-fluoro-4-methylbenzoic acid.
Fischer Esterification to Ethyl 2-fluoro-4-methylbenzoate
The esterification of 2-fluoro-4-methylbenzoic acid is typically carried out by reacting it with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is heated to reflux to drive the equilibrium towards the formation of the ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask, dissolve 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-fluoro-4-methylbenzoate. Further purification can be achieved by vacuum distillation.
Caption: Fischer esterification workflow.
Spectral Data
Definitive, publicly available spectral data (NMR, IR, Mass Spectrometry) for Ethyl 2-fluoro-4-methylbenzoate is limited. However, based on the known structure and data for similar compounds, the expected spectral characteristics are as follows:
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¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and signals in the aromatic region for the benzene ring protons, with couplings influenced by the fluorine atom.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
-
IR Spectroscopy: The IR spectrum will likely exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching bands, and bands corresponding to the aromatic ring and C-F bond.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.19 g/mol ).
Applications in Research and Development
Safety Information
Ethyl 2-fluoro-4-methylbenzoate should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Conclusion
Ethyl 2-fluoro-4-methylbenzoate is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide has summarized the available technical information, including its physicochemical properties, a plausible synthesis route with experimental considerations, and safety information. While detailed spectral and application data in the public domain are scarce, the foundational information provided herein serves as a crucial resource for researchers and scientists working with this compound. Further investigation into its use in specific synthetic pathways will likely reveal its broader utility in the development of new technologies and therapeutics.
References
- 1. 2-Fluoro-4-methylbenzoic acid ethyl ester | 500579-61-3 | FF68060 [biosynth.com]
- 2. 2-Fluoro-4-methylbenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]
- 3. CAS 500579-61-3: ethyl 2-fluoro-4-methylbenzoate [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
